molecular formula C11H5BrCl2N4 B029322 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile CAS No. 269055-75-6

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Cat. No. B029322
CAS RN: 269055-75-6
M. Wt: 343.99 g/mol
InChI Key: IGZKXTGKGMPSTG-UHFFFAOYSA-N
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Description

“4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile” is a chemical compound with the molecular formula C11H5BrCl2N4 . It has an average mass of 343.994 Da and a monoisotopic mass of 341.907471 Da . This compound is used as an intermediate in the synthesis of Etravirine , a medication used for the treatment of HIV .


Molecular Structure Analysis

The molecular structure of “4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile” consists of a benzonitrile group attached to a pyrimidine ring via an amino group . The pyrimidine ring is substituted with bromine and chlorine atoms .

Scientific Research Applications

Synthesis of Disubstituted Pyrimidines

This compound can be used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling . This process is crucial in the creation of various pharmaceutical compounds.

Biarylpyrimidine Synthesis

The compound is also used in biarylpyrimidine synthesis involving biaryl cross-coupling . Biarylpyrimidines are important in medicinal chemistry due to their wide range of biological activities.

Production of Halopyrimidines

Halopyrimidines can be produced by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . This compound, with its halogen groups, becomes a suitable precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds .

Regioselective Dechlorination

Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . This is a complementary synthetic protocol to the conventional synthesis of pyrimidines.

Anti-corrosion Applications

In a comprehensive study of a similar compound, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, it was found to have significant anti-corrosion potential . Given the structural similarities, it’s possible that “4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile” may also exhibit anti-corrosion properties.

Antimicrobial Applications

The same study also found the compound to have substantial antimicrobial efficacy against a spectrum of bacterial and fungal pathogens . This suggests potential antimicrobial applications for “4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile”.

Antioxidant Applications

The compound was also found to have antioxidant potential, as quantified using the DPPH free radical scavenging assay . This suggests that “4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile” could be used in the development of antioxidant therapies.

properties

IUPAC Name

4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZKXTGKGMPSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623169
Record name 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

CAS RN

269055-75-6
Record name 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Drugs of the Future 2005, 30(5): 462-468 discloses that 4-guanidinobenzonitrile is cyclized with diethylmalonate by means of sodium ethoxide to give 4-(4,6-dihydroxypyrimidine-2-yl-amino)-benzonitrile, which upon treatment with POCl3 yields the corresponding dichloro derivative. Further bromination with bromine and sodium bicarbonate in aqueous methanol affords 4-(5-bromo-4,6-dichloropyrimidin-2-ylamine)-benzonitrile, which on condensation with the sodium salt of cyano-2,6-dimethylphenolate in presence of N-methylpyrrolidone and dioxane gives 4-[[5-bromo-4-(4-cyano-2,6-dimethylphenoxy)-6-chloro-2-pyrimidinyl]amino]benzonitrile, followed by the aminolysis of the same intermediate yields Etravirine. It also discloses another process in which 5-bromo-2,4,6-trichloropyrimidine is reacted with 4-aminobenzonitrile in presence of diisopropylethylamine to give 4-(5-Bromo-4,6-dichloro-pyrimidin-2-ylamino)-benzonitrile, which is then reacted with 4-hydroxy-3,5-dimethylbenzonitrile to give 4-[[5-bromo-4-(4-cyano-2,6-dimethylphenoxy)-6-chloro-2-pyrimidinyl]amino]benzonitrile. The aminolysis of the same intermediate yields Etravirine.
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Synthesis routes and methods II

Procedure details

To 2.11 g of 4-[(4,6-dichloro-2-pyrimidinyl)amino]benzonitrile (0.00796 mol) was added 500 ml of CHCl3 and the mixture was stirred for 30 minutes to allow the dissolution of almost all of starting compound. 1-bromo-2,5-pyrrolidinedione (0.0397 mol) was added in one portion and the reaction mixture was stirred at room temperature. After about 30 minutes, the mixture became a clear orange solution and the reaction became increasingly reddish with time. After 40 hours, TLC and HPLC/MS showed the reaction was complete. The reaction mixture was purified by flash silica gel column chromatography using CH2Cl2 as eluent. The fractions containing the desired product were isolated and the solvent evaporated. The residue was recrystallized from acetonitrile to afford 1.51 g of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile, yield 55% (intermediate 1).
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